molecular formula C11H14BFO2 B1311957 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 225916-39-2

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1311957
CAS No.: 225916-39-2
M. Wt: 208.04 g/mol
InChI Key: GWWSSPCPSWVJRZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 225916-39-2) is a high-purity boron-containing building block essential for modern synthetic chemistry, particularly in pharmaceutical and materials science research. This compound, with a molecular formula of C11H14BFO2 and a molecular weight of 208.04 g/mol , is the neopentyl glycol ester of 4-fluorophenylboronic acid. This cyclic ester structure confers enhanced stability compared to its boronic acid counterpart, mitigating protodeboronation and simplifying handling and storage by stabilizing the boron atom against hydrolysis and oxidation . Its primary research value lies in its application as a robust reagent in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds. Within this mechanism, the compound acts as the nucleophilic coupling partner, transferring the 4-fluorophenyl group to an electrophilic organic halide. This reactivity makes it a critical synthon for introducing the 4-fluorophenyl motif into more complex molecular architectures, a common feature in medicinal chemistry and functional materials development . The stability and reactivity of this and related dioxaborinane derivatives make them subjects of ongoing research, including crystallographic and Hirshfeld surface analysis studies to better understand their solid-state properties and intermolecular interactions . This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant safety data sheet (SDS) and handle the material with appropriate precautions, storing it under an inert atmosphere at 2-8°C to maintain its stability and purity over time .

Properties

IUPAC Name

2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWSSPCPSWVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452150
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225916-39-2
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile and Stabilized Boronic Acid Surrogate for Modern Synthesis

In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the pursuit of robust, reliable, and user-friendly reagents is paramount. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-Fluorophenylboronic acid neopentyl glycol ester, has emerged as a important player in this field.[1] This white crystalline solid serves as a highly effective and stabilized surrogate for the more temperamental 4-fluorophenylboronic acid. Its adoption in both academic and industrial laboratories can be attributed to its enhanced stability towards hydrolysis and protodeboronation, which often plague free boronic acids.[2][3]

The strategic use of neopentyl glycol as a protecting group for the boronic acid moiety imparts several advantageous properties.[4] This structural feature creates a sterically hindered environment around the boron center, which not only enhances its shelf-life but also allows for more controlled and reproducible reactivity in complex synthetic sequences.[5] This guide will provide a comprehensive overview of the physicochemical properties, synthesis, and core applications of this versatile reagent, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 225916-39-2[1]
Molecular Formula C₁₁H₁₄BFO₂[1]
Molecular Weight 208.04 g/mol [1]
Appearance White to light yellow solid/crystal
Melting Point 64-68 °C
Storage Temperature 2-8°C

Synthesis of this compound

The most common and efficient method for the preparation of this reagent is through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.[6] This reaction involves the coupling of an aryl halide (in this case, 1-bromo-4-fluorobenzene) with a diboron reagent, typically bis(neopentyl glycolato)diboron or by a two-step process involving bis(pinacolato)diboron followed by transesterification with neopentyl glycol. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.

Underlying Principles of the Miyaura Borylation

The Miyaura borylation reaction is a powerful tool for the formation of carbon-boron bonds.[6] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired aryl boronic ester and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For instance, palladium catalysts bearing phosphine ligands, such as Pd(dppf)Cl₂, are often effective. A base, such as potassium acetate (KOAc), is required to activate the diboron reagent.

Detailed Laboratory Protocol for Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Bis(neopentyl glycolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-fluorobenzene (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium acetate (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound as a white solid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 1-Bromo-4-fluorobenzene - Bis(neopentyl glycolato)diboron - Pd(dppf)Cl₂ - KOAc solvent Add Anhydrous 1,4-Dioxane reagents->solvent Under N₂ heat Heat to 80-90°C Stir for 12-24h solvent->heat monitor Monitor by GC-MS or TLC heat->monitor cool Cool to RT monitor->cool extract Dilute & Wash cool->extract purify Purify by Chromatography or Recrystallization extract->purify product product purify->product Final Product

Synthesis Workflow Diagram

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9] this compound is an excellent coupling partner in these reactions, offering high reactivity and selectivity.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, forming a new Pd(II) species and displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)₂ Base pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon).

  • Solvent and Catalyst Addition: Add the solvent system and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water to remove inorganic salts.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the reagent.

  • Handling: this compound may cause skin, eye, and respiratory irritation.[10][11] It is harmful if swallowed.[10][11] Therefore, it should be handled in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] Avoid breathing dust.[10]

  • Storage: The compound is stable under recommended storage conditions.[10] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability compared to the corresponding free boronic acid makes it an attractive choice for researchers in drug discovery and materials science. A solid understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, allows for its effective and safe implementation in a wide range of synthetic applications.

References

  • Combi-Blocks, Inc. (2023-01-02).
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2021-03-30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Neoglycopeptide synthesis by suzuki-miyaura couplings between glycosyl aryl boronic acids and iodopeptides. Retrieved from [Link]

  • MDPI. (2017-02-28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ECHA. (n.d.). NEOPENTYL GLYCOL. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (2020-08-09). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014-04-15). Protection of Carbonyl Groups. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ACS Publications. (2015-02-10). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Retrieved from [Link]

  • ResearchGate. (2025-08-06). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • Organic Syntheses. (2019-08-28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016-05-09). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • GitHub. (2024-03-04). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3. Retrieved from [Link]

  • OECD SIDS. (n.d.). 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tri(3,5-di-tert-butyl-4-hydroxybenzyl)phenol | C51H72O4. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of di-tert-Butyl malonate (CAS 541-16-2). Retrieved from [Link]

Sources

Technical Monograph: 4-Fluorophenylboronic Acid Neopentyl Glycol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Arylation Vectors in Medicinal Chemistry

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, the choice of boron nucleophile is often reduced to a binary between free boronic acids and pinacol esters. However, 4-fluorophenylboronic acid neopentyl glycol ester (CAS 225916-39-2 ) represents a high-precision alternative that addresses specific kinetic and stability limitations of its congeners.

This guide analyzes the ester's physicochemical profile, its mechanistic advantages in suppressing protodeboronation (a common failure mode for electron-deficient arylborons), and provides a validated protocol for anhydrous Suzuki-Miyaura coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The neopentyl glycol (NPG) ester moiety confers distinct solubility and stability characteristics compared to the free acid. Unlike the free acid, which exists in equilibrium with boroxime anhydrides (trimers) complicating stoichiometry, the NPG ester is a discrete monomeric species.

Key Data Table[2][8][9][10]
PropertySpecification
Chemical Name 4-Fluorophenylboronic acid neopentyl glycol ester
Synonyms 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS Number 225916-39-2
Molecular Formula C₁₁H₁₄BFO₂
Molecular Weight 208.04 g/mol
Physical State White to off-white crystalline solid
Melting Point 64-68 °C
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water
Storage 2-8 °C (Refrigerate to prevent slow hydrolysis)

Mechanistic Superiority: The Neopentyl Advantage[2]

Suppression of Protodeboronation

A critical failure mode in Suzuki coupling, particularly with 4-fluoro-substituted aromatics, is protodeboronation —the cleavage of the C-B bond by water or base to yield fluorobenzene.

  • Free Acids: Highly susceptible to protodeboronation under basic, aqueous conditions required for activation.

  • Pinacol Esters: Sterically bulky, often requiring harsh activation which can stall transmetallation.

  • Neopentyl Esters: The 5,5-dimethyl-1,3,2-dioxaborinane ring provides a "Goldilocks" zone of steric protection. It is robust enough to survive purification on silica gel but sufficiently reactive to undergo transmetallation without requiring extreme forcing conditions.

Direct Transmetallation Pathway

Recent kinetic studies suggest that unlike pinacol esters, which often require hydrolysis to the free acid in situ before transmetallation, neopentyl glycol esters can undergo direct transmetallation to the Palladium(II) center. This bypasses the requirement for high water concentrations, allowing for anhydrous coupling conditions that further protect sensitive functional groups.

Transmetallation_Pathways Ester Neopentyl Ester (Substrate) Hydrolysis Hydrolysis (Rate Limiting) Ester->Hydrolysis Aqueous Base Direct Direct Transmetallation (Anhydrous) Ester->Direct TMSOK / Anhydrous Acid Free Boronic Acid Hydrolysis->Acid Pd_Complex Pd(II)-Ar Complex Acid->Pd_Complex Standard Path Product Biaryl Product Pd_Complex->Product Reductive Elimination Direct->Pd_Complex

Figure 1: Kinetic pathways for neopentyl esters. The direct transmetallation pathway (blue arrow) avoids the formation of the sensitive free acid intermediate.

Synthesis & Manufacturing

For researchers needing to synthesize this reagent from the free acid (e.g., to purify a degraded batch of boronic acid), the following esterification protocol is standard.

Reaction Scheme

4-Fluorophenylboronic acid + Neopentyl glycol → NPG Ester + 2 H₂O

Protocol
  • Stoichiometry: Charge a round-bottom flask with 4-fluorophenylboronic acid (1.0 equiv) and neopentyl glycol (1.05 equiv).

  • Solvent: Suspend in Toluene (approx. 5 mL per mmol).

  • Dehydration: Attach a Dean-Stark trap and reflux for 2–4 hours. The removal of water drives the equilibrium to completion.

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.

  • Purification: Recrystallize from Hexanes/EtOAc or pass through a short plug of silica. The NPG ester is stable to silica gel chromatography.

Application Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol leverages the NPG ester's ability to couple under anhydrous conditions using Potassium Trimethylsilanolate (TMSOK), maximizing yield for sensitive substrates.

Materials
  • Boronate: 4-Fluorophenylboronic acid neopentyl glycol ester (1.2 equiv)

  • Electrophile: Aryl bromide or iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen.

  • Charging: Add the aryl halide, NPG ester, Pd catalyst, and TMSOK to the vial.

  • Solvation: Add anhydrous THF via syringe.

  • Reaction: Stir at 60–80 °C.

    • Note: Unlike aqueous carbonate bases, TMSOK generates the active boronate species in organic media, accelerating the reaction.

  • Monitoring: Monitor by TLC or LC-MS. Conversion is typically faster (1–4 hours) than standard biphasic conditions.

  • Quench: Dilute with diethyl ether and wash with water to remove silanol byproducts.

  • Isolation: Dry organic layer over MgSO₄, concentrate, and purify via column chromatography.

Suzuki_Workflow Start Start: Inert Vial Reagents Add: NPG Ester + Ar-X + Pd(dppf)Cl2 + TMSOK Start->Reagents Solvent Solvent: Anhydrous THF Reagents->Solvent Heat Heat: 60-80°C (1-4 Hours) Solvent->Heat Check LC-MS Check: Conversion >95%? Heat->Check Check->Heat No (Extend Time) Workup Workup: Et2O / H2O Wash Check->Workup Yes Purify Purification: Silica Column Workup->Purify

Figure 2: Optimized workflow for anhydrous cross-coupling using NPG esters and silanolate bases.

Handling & Stability

Thermal Stability

The neopentyl backbone imparts significant thermal stability compared to the free acid. However, prolonged exposure to moisture can revert the ester to the acid.

  • Recommendation: Store in a tightly sealed container at 2–8 °C.

Safety Profile (GHS Classifications)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin/Eye Irritation: Category 2 (H315, H319).[1][2][3]

  • STOT-SE: Category 3 (H335) - Respiratory irritation.[2]

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. (n.d.).[4] 4-Fluorophenylboronic acid neopentylglycol ester Product Analysis. Retrieved from

  • PubChem. (n.d.).[1] 4-Fluorophenylboronic acid neopentyl glycol ester Compound Summary. National Library of Medicine. Retrieved from

  • Gonzalez-Bobes, F., et al. (2020).[5] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from

  • Thomas, A. A., & Denmark, S. E. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from

  • ChemicalBook. (2023).[6][2] Safety Data Sheet: 4-Fluorophenylboronic acid neopentyl glycol ester. Retrieved from

Sources

Spectroscopic data of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

[1][2][3]

Part 1: Executive Summary & Chemical Identity[2][3]

The Strategic Role of Neopentyl Glycol Esters

In the landscape of Suzuki-Miyaura cross-coupling, the stability of the boron species is paramount.[1][2] While pinacol esters are ubiquitous, 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (the neopentyl glycol ester) offers a distinct advantage: enhanced crystallizability and atom economy compared to pinacol derivatives, without sacrificing reactivity.[1]

This compound serves as a critical fluorinated building block.[1][2] The fluorine substituent at the para position is a classic bioisostere in medicinal chemistry, modulating metabolic stability (blocking P450 oxidation) and lipophilicity.[1] This guide provides the definitive spectroscopic data required to validate the identity and purity of this reagent before its deployment in high-value synthesis.[1][2]

Chemical Identity Table[2][3]
PropertyData
IUPAC Name This compound
Common Name 4-Fluorophenylboronic acid neopentyl glycol ester
CAS Number 225916-39-2
Molecular Formula C₁₁H₁₄BFO₂
Molecular Weight 208.04 g/mol
Appearance White crystalline solid
Melting Point 64–68 °C
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc; Hydrolyzes slowly in water

Part 2: Synthesis & Preparation Protocol

To understand the impurity profile in spectroscopic data, one must understand the genesis of the compound.[1] The synthesis relies on the condensation of 4-fluorophenylboronic acid with neopentyl glycol.[1][2]

Standard Operating Procedure (SOP)
  • Reagents: 4-Fluorophenylboronic acid (1.0 equiv), Neopentyl glycol (1.05 equiv).[1][2]

  • Solvent: Toluene (0.5 M).[1][2]

  • Conditions: Reflux with Dean-Stark trap for water removal (2–4 hours).

  • Workup: Cool to RT. The product often crystallizes directly or can be precipitated by adding hexanes.[1][2] Filtration yields high-purity material.[1][2]

Visualization: Synthesis Pathway

The following diagram illustrates the condensation workflow and potential side products (boroxines) that must be monitored via NMR.

SynthesisPathwayStart4-Fluorophenylboronic Acid+ Neopentyl GlycolProcessReflux in Toluene(Dean-Stark Dehydration)Start->Process-2 H₂OProduct2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinaneProcess->ProductMajor PathwayImpurityBoroxine Impurity(Incomplete Protection)Process->ImpuritySide Reaction(No Diol)

Figure 1: Synthesis pathway highlighting the dehydration mechanism and potential boroxine divergence.[1][2]

Part 3: Spectroscopic Atlas

This section details the diagnostic signals required for structural confirmation.[1][2][3] Data is referenced against CDCl₃ solvent residual peaks (¹H: 7.26 ppm, ¹³C: 77.16 ppm).[1]

Proton NMR (¹H NMR)

The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic neopentyl glycol "handle" and the aromatic "business end."[1][2]

Diagnostic Criteria:

  • Symmetry: The neopentyl group exhibits high symmetry, resulting in simplified singlets.[1]

  • Coupling: The aromatic region shows an AA'BB' splitting pattern complicated by ¹H-¹⁹F coupling.[1][2]

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
1.02 Singlet (s)6HC(CH ₃)₂Gem-dimethyl groups of the neopentyl ring.[1][2] Sharp singlet confirms ring closure.[1][2]
3.76 Singlet (s)4H-CH ₂-O-Methylene protons adjacent to oxygen.[1][2] A shift from ~3.5 ppm (free diol) to 3.76 ppm confirms esterification.[1][2]
7.03 Multiplet (m)2HAr-H (meta to B)[1][2]Protons ortho to Fluorine.[1][2] Coupled to both ¹⁹F and adjacent ¹H.[1][2]
7.78 Multiplet (m)2HAr-H (ortho to B)[1][2]Protons ortho to Boron. Deshielded by the empty p-orbital of Boron.[1][2]
Carbon-13 NMR (¹³C NMR)

The ¹³C spectrum is definitive for observing C-F coupling constants (

1
Shift (δ, ppm)Multiplicity

(Hz)
AssignmentNotes
21.9 Singlet--CH₃Neopentyl methyls.[1][2]
31.9 Singlet-C _quatQuaternary carbon of neopentyl ring.[1][2]
72.3 Singlet--C H₂-O-Methylene carbons.[1][2]
115.0 Doublet~20Ar-C (meta to B)[1][2]Carbon ortho to Fluorine.[1][2] Large coupling due to proximity.[1][2]
130.0 Broad-Ar-C -BCarbon attached to Boron.[1][2] Often very broad or invisible due to quadrupolar relaxation of ¹¹B.[1][2]
136.5 Doublet~8Ar-C (ortho to B)[1][2]Carbon meta to Fluorine.[1][2][4] Smaller coupling constant.[1][2]
164.8 Doublet~250Ar-C -FCarbon attached to Fluorine.[1][2] Massive coupling constant is diagnostic.[1][2]
Heteronuclear NMR (¹⁹F & ¹¹B)

These nuclei provide a rapid "Yes/No" purity check.[1][2]

  • ¹¹B NMR:

    
     ~26–30 ppm (Broad singlet).[1][2]
    
    • Interpretation: A shift >20 ppm indicates a trigonal planar boron (sp²).[1][2] If a peak appears near 0–10 ppm, it indicates a tetrahedral boronate "ate" complex or hydrolysis.[1][2]

  • ¹⁹F NMR:

    
     ~ -110 ppm (Multiplet).[1][2]
    
    • Interpretation: The signal is split into a triplet-of-triplets (tt) due to coupling with two ortho protons and two meta protons.[1][2]

Part 4: Quality Control & Troubleshooting

Signaling Pathways for Structural Assignment

The following diagram breaks down the logic used to assign the aromatic protons, visualizing the coupling interactions that create the complex multiplets.

NMR_LogicF_AtomFluorine-19 Nucleus(Spin 1/2)H_OrthoProton Ortho to F(Meta to B)δ 7.03 ppmF_Atom->H_OrthoStrong 3J Coupling(H-F ~8-9 Hz)H_MetaProton Meta to F(Ortho to B)δ 7.78 ppmF_Atom->H_MetaWeak 4J Coupling(H-F ~5-6 Hz)H_Ortho->H_Meta3J H-H Coupling(~8 Hz)SpectrumObserved Spectrum(Multiplets)H_Ortho->SpectrumH_Meta->Spectrum

Figure 2: Coupling network showing how ¹⁹F influences the splitting patterns of aromatic protons.

Common Impurities[2][3][5]
  • Free Neopentyl Glycol: Look for singlets at

    
     0.90 ppm (CH₃) and 3.45 ppm (CH₂).[1][2] This indicates incomplete washing.[1][2]
    
  • Boroxine (Trimer): If the ester hydrolyzes, the free acid dehydrates to form a boroxine.[1] Look for shifts in the aromatic region (

    
     8.0+ ppm) and loss of the neopentyl signals.[1][2]
    
  • Hydrolysis (Free Acid): Broad singlet for -B(OH)₂ protons around 5.0–8.0 ppm (concentration dependent).[1][2]

References

  • Synthesis & Characterization Data

    • Supporting Information for: Rhodium-Catalyzed Borylation. (2008).[1][2] Wiley-VCH.[1][2] (Referenced for ¹H NMR shifts of CAS 225916-39-2).[1][2]

  • General Boronic Ester Spectroscopy

    • Hall, D. G.[1] (Ed.).[1][2] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

Technical Guide: Shelf Life and Stability Profile of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

The Core Molecule

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is the neopentyl glycol ester of 4-fluorophenylboronic acid. Unlike the free boronic acid, which is prone to dehydration (forming boroxines) and variable stoichiometry, this ester locks the boron atom into a defined, monomeric species.

  • CAS: 225916-39-2 (Generic reference for the class)

  • Molecular Weight: 208.04 g/mol [1]

  • Physical State: Typically a white to off-white crystalline solid.

The Neopentyl Glycol Effect (Stability Mechanism)

The stability of this molecule is governed by the 5,5-dimethyl-1,3,2-dioxaborinane ring. This 6-membered ring offers a specific stability profile distinct from the 5-membered pinacol esters (BPin).

  • Thermodynamic Stability: The gem-dimethyl group at the 5-position introduces the Thorpe-Ingold effect, favoring ring closure and stability over the open-chain form.

  • Kinetic Lability: While stable in solid form, the 6-membered ring is kinetically more accessible to nucleophilic attack (hydrolysis) than the sterically bulkier pinacol ester. This makes it an excellent "atom-economical" protecting group that is robust on the shelf but readily activated or removed under Suzuki-Miyaura coupling conditions.

Part 2: Degradation Pathways & Mechanisms

To determine shelf life, one must understand how the molecule fails. There are two primary vectors: Hydrolysis (Reversible) and Oxidation (Irreversible).

Pathway Visualization

The following diagram illustrates the degradation logic. The primary risk is moisture leading to ring opening.

DegradationPathways Ester Intact Neopentyl Ester (Active Reagent) Inter Open-Chain Intermediate Ester->Inter Hydrolysis (Slow) Phenol 4-Fluorophenol (Oxidation Product) Ester->Phenol Oxidation (O2/Peroxides) Irreversible Water + H2O (Atmospheric) Water->Inter Acid Free Boronic Acid (Degradant) Inter->Acid Full Hydrolysis Boroxine Boroxine Trimer (Dehydration Product) Acid->Boroxine - H2O (Equilibrium) Boroxine->Acid + H2O

Figure 1: Mechanistic degradation pathways. Hydrolysis to the free acid is the most common shelf-life failure mode, while oxidation is rare unless stored improperly.

Hydrolytic Instability

The boron atom has an empty p-orbital, acting as a Lewis acid. Water (Lewis base) attacks this orbital.

  • Trigger: High humidity (>60% RH) or improper closure of the container.

  • Result: Formation of 4-fluorophenylboronic acid and neopentyl glycol.

  • Impact: Stoichiometric mismatch in cross-coupling reactions; potential catalyst poisoning by the free diol.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms, the following protocols are mandatory to maximize shelf life.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term >1 year)Lowers the kinetic rate of hydrolysis and oxidation.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen. Argon is preferred (heavier than air).
Container Amber glass with Teflon-lined cap Amber glass blocks UV (preventing radical C-B cleavage); Teflon prevents moisture ingress better than standard polyethylene liners.
Desiccation Required Store secondary container inside a desiccator with active silica gel or Drierite.
Handling "Best Practices"
  • Warm to Room Temperature: Before opening a refrigerated bottle, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold bottle induces immediate condensation of atmospheric moisture onto the solid, accelerating hydrolysis.

  • Aliquot: If the reagent is used frequently, split the bulk into smaller single-use vials to minimize freeze-thaw cycles and atmosphere exposure.

Part 4: Self-Validating Analytical Assessment (QC)

Do not rely on the label date. Use this protocol to validate the reagent before critical campaigns.

The "Gold Standard": 19F NMR

Why: HPLC analysis of boronic esters is notoriously difficult because the silica column acidity can induce hydrolysis during the run, giving false negatives. 19F NMR is non-destructive, quantitative, and avoids on-column degradation.

Protocol:

  • Solvent: Dissolve 10 mg of sample in anhydrous DMSO-d6 or CDCl3. (Avoid wet solvents).

  • Acquisition: Run a standard proton-decoupled 19F scan.

  • Interpretation:

    • Intact Ester: Single sharp peak (typically ~ -108 to -112 ppm range, distinct from the acid).

    • Free Acid (Hydrolysis): A shifted peak (often 0.5 - 2.0 ppm difference depending on solvent).

    • Phenol (Oxidation): A distinct peak significantly upfield/downfield from the boron species.

QC Decision Matrix

Use the following workflow to determine usability.

QCDecision Start Sample Assessment Visual Visual Inspection: Is it a free-flowing white powder? Start->Visual Clumped Clumped/Yellow Visual->Clumped No NMR Run 19F NMR (Anhydrous DMSO-d6) Visual->NMR Yes Clumped->NMR Confirm identity before discarding Result1 Single Peak (>98% Integration) NMR->Result1 Result2 Minor Acid Peak (2-10% Integration) NMR->Result2 Result3 Major Acid Peak (>10%) or Phenol NMR->Result3 Action1 PASS: Use as is. Result1->Action1 Action2 RECALCULATE: Adjust stoichiometry based on purity. Result2->Action2 Action3 RECRYSTALLIZE or DISCARD Result3->Action3

Figure 2: Quality Control Decision Tree for boronic ester reagents.

Part 5: Shelf Life Estimation

Based on the chemical class (Aryl Boronic Neopentyl Glycol Esters) and assuming the storage protocols in Part 3 are followed:

Storage ConditionEstimated Shelf LifeStatus
-20°C, Desiccated, Inert Gas > 24 Months Optimal. Negligible hydrolysis.
4°C, Desiccated 12 - 18 Months Standard. Good for active use.
RT (20-25°C), Ambient Air < 3 Months Risky. Hydrolysis likely; re-test before use.

Critical Note: If the material has been stored at room temperature without desiccation for >6 months, expect 5-15% hydrolysis to the free acid.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Oka, N., et al. (2022).[2][3] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[2][3][4] Organic Letters, 24(19), 3510-3514.[4] [4]

  • Knapp, D. M., et al. (2010). Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 87, 8-15. (Demonstrates neopentyl glycol ester reactivity vs stability).

Sources

Methodological & Application

Application Note: Reaction Conditions for Suzuki Coupling with Neopentyl Glycol Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neopentyl glycol (nep) boronic esters represent a strategic "sweet spot" in the Suzuki-Miyaura coupling landscape. While pinacol (pin) esters are ubiquitous, they often suffer from poor atom economy, oil-like physical states, and difficult purification. Neopentyl glycol esters offer superior crystallinity and hydrolytic stability , making them ideal for handling solid intermediates in library synthesis and process chemistry.

However, this stability creates a kinetic barrier. Unlike boronic acids, nep esters must undergo either in situ hydrolysis or base-activated direct transmetalation to participate in the catalytic cycle. This guide provides two distinct, validated protocols to overcome this activation energy: a robust aqueous method for scale-up and a high-speed anhydrous method for difficult substrates.

Strategic Rationale: Why Neopentyl Glycol?

Before optimizing conditions, it is critical to understand why one would select a nep ester over a pin ester or boronic acid.

FeatureBoronic AcidPinacol Ester (Bpin)Neopentyl Glycol Ester (Bnep)
Physical State Solid (often variable stoichiometry due to anhydrides)Often Oily / Low MP SolidHighly Crystalline Solid
Purification Difficult (polar, streaks on silica)Moderate (stable to silica)Excellent (recrystallizable, silica stable)
Atom Economy HighLow (C6H12 waste)Moderate (C5H10 waste)
Reactivity High (prone to protodeboronation)ModerateTunable (Stable storage, reactive under specific conditions)

Key Insight: The nep ester is the reagent of choice when the boronic species must be isolated, stored for long periods, or purified by crystallization rather than chromatography.

Mechanistic Pathways & Activation Strategies

The reactivity of nep esters is dictated by the reaction medium. You must choose your protocol based on the dominant mechanism you intend to leverage.

Diagram 1: Dual Activation Pathways

NepActivation NepEster Nep-Boronic Ester (Stable Precursor) Hydrolysis Pathway A: Hydrolysis (Aqueous Base) NepEster->Hydrolysis + H2O / OH- Direct Pathway B: Direct Activation (Anhydrous Silanolate) NepEster->Direct + TMSOK (Anhydrous) BoronicAcid Boronic Acid (Transient) Hydrolysis->BoronicAcid - Neopentyl Glycol Boronate Activated Boronate [Ar-B(OR)3]- Direct->Boronate Formation of Silanolate Adduct BoronicAcid->Boronate + Base PdCycle Pd(II)-Ar Complex (Transmetalation) Boronate->PdCycle Rate Limiting Step

Caption: Pathway A relies on water to liberate the reactive boronic acid. Pathway B utilizes a specialized base (TMSOK) to form a reactive adduct directly in organic media.

Validated Experimental Protocols

Protocol A: The "Hydrolysis-First" Method (Standard Aqueous)

Best for: Routine synthesis, scale-up, substrates tolerant of water/heat. Mechanism: The base and water hydrolyze the nep ester to the boronic acid in situ.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(AmPhos)₂Cl₂ (for sterically demanding cases).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Ethanol / Water (4:1:1).

  • Temperature: 80–100 °C.

Step-by-Step:

  • Charge reaction vessel with Aryl Halide (1.0 equiv), Nep-Boronate (1.1–1.2 equiv) , and Pd catalyst (1–5 mol%).

  • Add solvent mixture (degassed).

  • Add aqueous K₃PO₄ solution (pre-dissolved to ensure homogeneity).

  • Heat to 90 °C.

    • Critical Checkpoint: If conversion stalls at ~50%, the hydrolysis of the nep ester may be the rate-limiting step. Add more water or switch to ethanol co-solvent to solubilize the liberated neopentyl glycol.

  • Workup: Phase separate. The liberated neopentyl glycol is water-soluble and washes away easily (unlike pinacol, which can partition into organics).

Protocol B: The "Denmark" Silanolate Method (Anhydrous)

Best for: Unstable boronic acids (prone to protodeboronation), rapid library synthesis, mild temperatures. Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a Lewis base activator, allowing transmetalation without hydrolysis.

  • Catalyst: Pd-P(t-Bu₃)-G3 (or Pd(dba)₂ + P(t-Bu)₃).

  • Base: TMSOK (Potassium trimethylsilanolate) (1.5–2.0 equiv).

  • Solvent: Anhydrous THF or Toluene.

  • Temperature: 23 °C (Room Temp) to 60 °C.

Step-by-Step:

  • Glovebox/Schlenk Line: Charge dried reaction vessel with Aryl Halide (1.0 equiv), Nep-Boronate (1.1 equiv) , and TMSOK (solid, 1.5 equiv).

  • Add anhydrous THF.

  • Add Pd catalyst (e.g., Pd-P(t-Bu₃)-G3, 1–3 mol%).

  • Stir at Room Temperature.

    • Observation: Reaction is often complete in < 30 minutes.

    • Note: TMSOK forms a soluble silicate byproduct.

  • Quench with small amount of water/acid before standard workup.

Optimization Matrix & Troubleshooting

When standard conditions fail, use this matrix to diagnose and adjust.

IssueProbable CauseCorrective Action
Low Conversion (Aqueous) Nep ester failed to hydrolyze.Switch solvent to EtOH/H₂O mixtures.[1][2] The alcohol helps solubilize the ester and facilitate attack by hydroxide.
Protodeboronation Hydrolysis happened, but the acid is unstable.Switch to Protocol B (Anhydrous TMSOK). By avoiding the free boronic acid intermediate, you bypass the decomposition pathway.
Catalyst Deactivation Liberated neopentyl glycol chelating Pd.Increase catalyst loading or use bi-dentate ligands (e.g., dppf, Xantphos) that resist displacement by diols.
"Greasy" Impurities Incomplete removal of glycol.Neopentyl glycol is water soluble. Ensure at least two rigorous water washes during workup.
Diagram 2: Decision Workflow for Condition Selection

OptimizationFlow Start Start: Nep-Ester Coupling IsSubstable Is the Boronic Acid Protodeboronation Prone? Start->IsSubstable ProtocolB Protocol B: Anhydrous (TMSOK / THF) IsSubstable->ProtocolB Yes (e.g., 2-pyridyl, polyfluoro) CheckSolubility Check: Is Nep Ester Soluble in Solvent? IsSubstable->CheckSolubility No (Stable Aryl) ProtocolA Protocol A: Aqueous (K3PO4 / Dioxane / H2O) CheckSolubility->ProtocolA Yes AddEthanol Add EtOH Co-solvent (Accelerates Hydrolysis) CheckSolubility->AddEthanol No (Suspension) AddEthanol->ProtocolA

Caption: Logic flow for selecting between aqueous hydrolysis and anhydrous activation based on substrate stability.

References

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Org. Process Res. Dev.2018 , 22, 1801–1808. [Link] (Demonstrates the industrial scale-up of nep-esters and the kinetics of hydrolysis in aqueous ethanol).

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth.2020 , 97, 245–261.[3] [Link] (The definitive guide for the anhydrous TMSOK "Protocol B" method).

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. J. Am. Chem. Soc.[4]2010 , 132, 17701–17704. [Link] (Mechanistic study comparing pinacol vs. neopentyl glycol ester reactivity).

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Link] (General review of boron reagents including stability/reactivity profiles).

Sources

Buchwald-Hartwig amination with 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amination of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Part 1: Executive Summary & Strategic Analysis

The "Buchwald" Paradox The request to perform a "Buchwald-Hartwig amination" on This compound (referred to herein as Substrate-A ) presents a fundamental mechanistic contradiction. Classical Buchwald-Hartwig amination couples an aryl halide (electrophile) with an amine (nucleophile) using a Pd(0) catalyst.[1] However, Substrate-A is an aryl boronic ester (nucleophile).[2]

Applying standard Buchwald conditions (e.g., Pd(OAc)₂, BINAP, NaOtBu) to Substrate-A will result in failure (no reaction or homocoupling), as there is no electrophilic handle for the Palladium oxidative addition step.

The Solution: To achieve the intended C–N bond formation using this specific boron substrate, we must employ one of two alternative mechanistic pathways:

  • Chan-Evans-Lam Coupling (Copper-Catalyzed): The industry standard for converting Ar–B to Ar–N. This is the most reliable route.

  • Oxidative Palladium-Catalyzed Amination: A "Buchwald-mimic" that utilizes an oxidant to access high-valent Pd intermediates, allowing the coupling of Ar–B with amines.

This guide details protocols for both, prioritizing the Chan-Lam method for its robustness, while providing the Oxidative Pd method for researchers restricted to Palladium libraries.

Part 2: Substrate Analysis

Molecule: this compound CAS: [Generic Structure Reference] Key Feature: Neopentyl Glycol (NPG) Boronate Ester.

  • Stability: The 5,5-dimethyl-1,3,2-dioxaborinane ring (neopentyl glycol ester) is significantly more hydrolytically stable than pinacol esters or free boronic acids.

  • Implication: In anhydrous conditions, this ester is sluggish. Successful coupling requires in situ hydrolysis or transesterification. Protocols below are optimized with activators (H₂O or alcohols) to "unlock" the boron species.

  • The Fluorine Handle: The para-fluorine atom is generally stable under these coupling conditions. It does not participate in the reaction but serves as a valuable handle for downstream medicinal chemistry (e.g., metabolic blocking or subsequent

    
     if activated).
    

Part 3: Decision Pathway (Mechanistic Logic)

The following Graphviz diagram illustrates the decision logic for aminating Substrate-A .

Amination_Logic Substrate Substrate-A (Aryl Boronate) Standard_BH Standard Buchwald-Hartwig (Pd(0) + Base) Substrate->Standard_BH Attempted Chan_Lam Chan-Evans-Lam (Cu(II) + Air) Substrate->Chan_Lam Recommended (Aerobic) Oxidative_Pd Oxidative Pd-Coupling (Pd(II) + Oxidant) Substrate->Oxidative_Pd Alternative (Anaerobic) Target Target Aryl Amine (C-N Bond Formed) Failure FAILURE (No Oxidative Addition) Standard_BH->Failure Result Chan_Lam->Target High Yield Oxidative_Pd->Target Variable Yield

Caption: Mechanistic selection for Aryl Boronate amination. Standard Buchwald conditions fail; Oxidative pathways are required.

Part 4: Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Evans-Lam Coupling (Recommended)

Best for: Primary/Secondary amines, anilines, and N-heterocycles.

Rationale: This method utilizes Cu(II) to facilitate transmetallation from Boron to Copper. The presence of air (O₂) acts as the terminal oxidant to regenerate the catalyst.

Reagents:

  • Substrate-A: 1.0 equiv.

  • Amine: 1.2 – 1.5 equiv.

  • Catalyst: Cu(OAc)₂ (10–20 mol%).

  • Base: Pyridine (2.0 equiv) or Et₃N.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Additive: 4Å Molecular Sieves (optional, but helps if amine is hygroscopic) OR Water (5 equiv) if the neopentyl ester is too stable (facilitates hydrolysis).

Step-by-Step Procedure:

  • Activation Check: Because Substrate-A is a neopentyl ester, it may react slowly. If initial conversion is low, add 5.0 equivalents of H₂O to the reaction mixture to facilitate in situ hydrolysis to the more reactive boronic acid.

  • Setup: In a reaction vial equipped with a stir bar, combine Substrate-A (1.0 mmol), Cu(OAc)₂ (0.1 mmol), and the Amine (1.2 mmol).

  • Solvent Addition: Add DCM (5 mL) and Pyridine (2.0 mmol).

  • Atmosphere: Do NOT purge with Argon. The reaction requires Oxygen. Attach a drying tube or leave open to air (if humidity is controlled) or use an O₂ balloon for faster rates.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Note: The reaction mixture typically turns from blue/green to a dark slurry as the reaction progresses.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/copper) or NH₄OH (if the product is acid-sensitive), then brine. Dry over Na₂SO₄.

Data Table: Typical Conditions & Expectations

ComponentRoleSpecification
Cu(OAc)₂ CatalystSource of Cu(II).[3] Anhydrous preferred.
Pyridine Ligand/BaseStabilizes Cu-species; buffers reaction.
O₂ (Atmosphere) OxidantEssential for catalytic turnover (re-oxidizes Cu(I) to Cu(II)).
H₂O (Additive) ActivatorCritical for Substrate-A to hydrolyze the neopentyl glycol ester.
Protocol B: Oxidative Palladium-Catalyzed Amination

Best for: Users restricted to Pd chemistry or specific sterically hindered amines that fail with Copper.

Rationale: This is the closest functional equivalent to "Buchwald-Hartwig" for this substrate. It uses a Pd(II) source and an oxidant (like Cu(II) or specific organic oxidants) to drive the reductive elimination of the C–N bond.

Reagents:

  • Substrate-A: 1.0 equiv.

  • Amine: 1.2 equiv.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Cu-free variants often use neocuproine or specific phosphines, but simple systems use Cu(OAc)₂ as a co-oxidant.

  • Oxidant: Cu(OAc)₂ (stoichiometric, 2.0 equiv) or Benzoquinone.

  • Solvent: Toluene or Dioxane.

Step-by-Step Procedure:

  • Setup: In a sealed tube, combine Substrate-A (1.0 mmol), Amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol).

  • Solvent: Add Toluene (5 mL).

  • Reaction: Heat to 80°C for 12 hours.

  • Mechanism: The Pd(II) transmetallates with the Boron (activated by base/acetate), coordinates the amine, and undergoes reductive elimination. The stoichiometric Copper re-oxidizes the resulting Pd(0) back to Pd(II).

  • Workup: Filter through a Celite pad to remove copper salts and Palladium black. Concentrate and purify via column chromatography.

Part 5: Troubleshooting & Optimization

Issue: Low Conversion of Substrate-A

  • Root Cause: The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl) ring is sterically bulky and stable.

  • Fix: Switch the solvent to MeOH/DCM (1:4) . Methanol facilitates the transesterification of the neopentyl glycol, releasing the active boronic acid species faster than water.

Issue: Homocoupling (Biaryl formation)

  • Root Cause: In the Oxidative Pd protocol, Ar–B can couple with itself (Suzuki-type homocoupling) if the amine is not nucleophilic enough.

  • Fix: Increase the concentration of the amine or switch to the Chan-Lam (Protocol A) method, which has lower homocoupling rates.

Issue: De-boronation (Protodeboronation)

  • Root Cause: The C–B bond breaks, yielding Fluorobenzene.

  • Fix: Ensure the reaction temperature does not exceed 40°C in the Chan-Lam protocol. Use anhydrous Cu(OAc)₂ if water is not explicitly needed for activation.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933–2936.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine." Tetrahedron Letters, 39(19), 2937–2940.

  • Lam, P. Y. S., et al. (1998). "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation." Tetrahedron Letters, 39(19), 2941–2944.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856.

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337–2364.

Sources

Application Note: Chan-Lam Coupling with 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 225916-39-2) in Chan-Lam oxidative cross-coupling reactions. While free boronic acids are traditional substrates for Copper-catalyzed N/O-arylation, this neopentyl glycol ester offers superior shelf-stability and handling characteristics. However, its ester protection requires specific activation strategies—notably the inclusion of a protic co-solvent—to ensure efficient transmetallation. This guide provides a robust, self-validating methodology for coupling this reagent with amines and phenols to install the 4-fluorophenyl pharmacophore.

Chemical Profile & Reactivity[1][2][3][4][5]

The subject reagent is a protected form of 4-fluorophenylboronic acid. The 5,5-dimethyl-1,3,2-dioxaborinane ring (neopentyl glycol ester) renders the boron center less Lewis acidic compared to the free acid or pinacol esters.

PropertySpecification
Chemical Name This compound
CAS Number 225916-39-2
Molecular Weight 208.04 g/mol
Appearance White to off-white solid
Stability High resistance to protodeboronation compared to free acid
Activation Requirement Requires hydrolytic assistance or specific activation (e.g., MeOH)

Key Advantage: The 4-fluoro group is a critical bioisostere in medicinal chemistry, blocking metabolic oxidation at the para-position. Using this stable ester prevents the variable stoichiometry often seen with free boronic acids (which dehydrate to boroxines).

Mechanistic Insight: The Copper Cycle

The Chan-Lam coupling operates via an oxidative cycle utilizing Cu(II) and Cu(III) species. Unlike Palladium-catalyzed Suzuki couplings, this reaction occurs at room temperature under an aerobic atmosphere.

The Activation Challenge

For neopentyl glycol esters, the Transmetallation step is the rate-determining bottleneck. The bulky ester groups hinder direct coordination to Copper. Therefore, the protocol below utilizes Methanol (MeOH) as a co-solvent to facilitate in-situ equilibrium with the more reactive boronic acid species or mixed methyl-borates.

ChanLamCycle Substrate Nucleophile (Amine/Phenol) ComplexA Cu(II)-Substrate Complex Substrate->ComplexA Cu2 Cu(II) Species [Cu(OAc)2] Cu2->ComplexA Coordination Cu3 Cu(III) Intermediate ComplexA->Cu3 + Boronate Boronate Boronic Ester (Reagent) Transmetal Transmetallation (Rate Limiting for Esters) Boronate->Transmetal Activation (MeOH) Transmetal->Cu3 Product Arylated Product Cu3->Product Reductive Elimination Cu1 Cu(I) Reduced Cu3->Cu1 Cu1->Cu2 Oxidation via O2 Oxidant O2 / Air Oxidant->Cu2

Figure 1: The catalytic cycle highlights the critical entry point of the boronic ester. Without proper solvent activation, the cycle stalls at the transmetallation stage.

Optimized Protocol

This protocol is optimized for the coupling of This compound with a secondary amine (e.g., Morpholine, Piperidine) or electron-rich phenol.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Reagent: this compound (1.5 - 2.0 equiv)

  • Nucleophile: Target Amine or Phenol (1.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.5 - 1.0 equiv)

    • Note: While catalytic loading (10-20%) is possible, stoichiometric copper (1.0 equiv) is recommended for initial discovery to ensure rapid kinetics with this stable ester.

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) : Methanol (MeOH) [9:1 ratio]

  • Atmosphere: Open air (drying tube optional) or

    
     balloon.
    
Step-by-Step Procedure
  • Preparation: In a clean vial equipped with a stir bar, add the Nucleophile (1.0 mmol) and This compound (312 mg, 1.5 mmol).

  • Catalyst Addition: Add Cu(OAc)₂ (181 mg, 1.0 mmol). The powder should be finely ground if possible to aid dissolution.

  • Solvent & Base: Add the DCM:MeOH (9:1) solvent mixture (5 mL, 0.2 M concentration).

    • Critical: Immediately add TEA (278 µL, 2.0 mmol).

    • Observation: The solution typically turns a deep blue/green color upon base addition, indicating the formation of the active Copper-amine complex.

  • Reaction: Stir the reaction vigorously at room temperature (20-25°C) open to the air.

    • Optional: For sluggish substrates, attach an

      
       balloon. Do not  seal the vessel under inert gas (
      
      
      
      /Ar); oxygen is required to re-oxidize Cu(I) to Cu(II).
  • Monitoring (Self-Validation): Check reaction progress by TLC or LCMS after 4 hours.

    • Endpoint: Reaction is complete when the nucleophile is consumed. The boronic ester is used in excess and may remain visible.[1]

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (to remove excess base/copper) or saturated

      
       solution.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography.

Troubleshooting & Optimization

The following table provides a logic-based approach to solving common issues with this specific boronic ester.

ObservationDiagnosisCorrective Action
No Reaction (0% Conv.) Ester failed to hydrolyze/transmetallate.Increase MeOH content to 20% or add 10 equiv of

. Ensure atmosphere is oxygen-rich.
Reaction Stalls at 50% Catalyst death (Cu(I) accumulation).The re-oxidation step is too slow. Switch from open air to an

balloon. Add fresh Cu(OAc)₂ (0.2 equiv).
Low Yield (Phenols) Competitive protodeboronation.Add 4Å Molecular Sieves (powdered) to scavenge excess water after the initial activation period (approx 1 hr).
Green

Brown Precipitate
Formation of inactive Copper oxides.Reaction is "crashing out." Increase solvent volume (dilute to 0.1 M) or switch base to Pyridine.

Analytical Validation

To confirm the successful incorporation of the 4-fluorophenyl group and the removal of the neopentyl glycol auxiliary, utilize 1H NMR and 19F NMR .

  • 1H NMR Diagnostic:

    • Starting Material: Look for the neopentyl glycol singlets:

      
       ppm (6H, s, 
      
      
      
      ) and
      
      
      ppm (4H, s,
      
      
      ).
    • Product: These peaks must be absent . New aromatic signals corresponding to the para-substituted fluoro-benzene system should appear.

  • 19F NMR Diagnostic:

    • The shift of the fluorine atom on the aromatic ring will change significantly upon coupling to a nitrogen or oxygen atom compared to the boron-bound precursor.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940.

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.

  • Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2][3][4] Synthesis, 2011(06), 829-856.

Sources

Application Notes: The Strategic Use of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Reagent for a Privileged Motif

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The 4-fluorophenyl group, in particular, is a ubiquitous structural motif found in numerous approved pharmaceuticals, where it often enhances metabolic stability, modulates lipophilicity, and improves binding affinity.[1][3][4] 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-fluorophenylboronic acid neopentyl glycol ester, has emerged as a superior reagent for introducing this critical moiety.

This document serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into its inherent advantages over traditional boronic acids, provide detailed, field-tested protocols for its application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and offer insights into workflow optimization and troubleshooting.

Physicochemical Properties and Key Advantages

The choice of a reagent is fundamentally linked to its physical and chemical properties. This compound is a white, crystalline solid, a physical state that simplifies handling, weighing, and storage compared to the often-amorphous and less stable free boronic acids.

PropertyValue
IUPAC Name This compound[5]
Synonyms 4-Fluorophenylboronic acid neopentyl glycol ester[5]
CAS Number 225916-39-2[5][6]
Molecular Formula C₁₁H₁₄BFO₂[5]
Molecular Weight 208.04 g/mol [5]
Appearance White to off-white solid/powder
Melting Point 99-103 °C

Core Advantages over 4-Fluorophenylboronic Acid:

  • Enhanced Stability: Boronic acids are susceptible to degradation via protodeboronation and trimerization to form boroxines, especially during storage or under certain reaction conditions. The neopentyl glycol ester protecting group significantly enhances the compound's stability, shielding the boron atom and preventing these unwanted side reactions.[7][8] This leads to more consistent reactivity and longer shelf life.

  • Improved Reaction Performance: The use of boronic esters can lead to faster and higher-yielding Suzuki-Miyaura reactions compared to their boronic acid counterparts under specific conditions.[9] The defined structure and purity of the crystalline ester contribute to more reproducible outcomes.

  • Simplified Purification: As a stable, crystalline solid, the dioxaborinane derivative is often easier to purify by recrystallization, ensuring high-purity starting material for sensitive catalytic reactions. This contrasts with boronic acids, which can be challenging to purify via chromatography due to their polarity and potential for on-column decomposition.

Primary Application: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C(sp²)–C(sp²) bond formation in pharmaceutical synthesis.[3][10][11] this compound is an exemplary coupling partner for the synthesis of biaryl and heteroaryl-aryl structures.

General Reaction Scheme:

Where Ar' = 4-Fluorophenyl

The reaction proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)(X)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pdi_diaryl reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 arx Ar-X boronate Ar'B(OR)₂ + Base product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling. It is designed as a self-validating system where the rationale behind each step is explained.

Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide with this compound.

Materials:

  • Aryl/Heteroaryl Bromide (Ar-Br) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), Toluene/Water, or DME

  • Anhydrous solvents, inert gas (Argon or Nitrogen), standard glassware for air-sensitive reactions (e.g., Schlenk flask).

Step-by-Step Procedure:

  • Reaction Setup (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere of Argon, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Causality: An inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

  • Solvent Addition and Degassing (The "Why"): Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via cannula or syringe. The reaction mixture should be subjected to 3-4 cycles of vacuum/backfill with Argon or sparged with Argon for 15-20 minutes.

    • Causality: Solvents, even anhydrous grades, contain dissolved oxygen. Degassing is a crucial step to remove this oxygen, further protecting the Pd(0) catalyst from oxidation and ensuring catalytic turnover.

  • Heating and Monitoring (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed.

    • Causality: The elevated temperature provides the necessary activation energy for the key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.[10] Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.

  • Work-up Procedure (The "Why"): Cool the reaction mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine to remove the inorganic base and salts.

    • Causality: This aqueous work-up serves to quench the reaction and remove water-soluble components (base, inorganic byproducts) from the desired organic product. The brine wash helps to break up emulsions and further dry the organic layer.

  • Purification (The "Why"): Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

    • Causality: Purification is necessary to remove residual catalyst, ligands, unreacted starting materials, and any side products, yielding the final biaryl compound in high purity suitable for further synthetic steps or biological evaluation.

Experimental Workflow and Optimization

A clear workflow is essential for reproducible results. The following diagram outlines the logical progression from setup to analysis.

Workflow setup 1. Reaction Setup (Flask, Reagents, Catalyst, Base) solvent 2. Solvent Addition & Degassing setup->solvent reaction 3. Heating & Reaction Monitoring (TLC/LC-MS) solvent->reaction workup 4. Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify 5. Drying & Purification (Column Chromatography) workup->purify product 6. Pure Product (Characterization) purify->product

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting & Optimization:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere and degassing. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Increase reaction temperature. Screen different palladium catalysts and ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos).
Protodeboronation of Reagent Presence of water/protons; Prolonged reaction time at high temperature.Use thoroughly dried solvents and reagents. Ensure the base is sufficiently anhydrous. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronate Oxygen contamination leading to oxidative homocoupling.Improve degassing technique. Ensure a positive pressure of inert gas throughout the reaction.
Difficult Purification Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄).Use a phosphine-free catalyst or a catalyst with bulky phosphine ligands that are more easily separated. A water wash during work-up can help remove some phosphine oxides.

Conclusion: An Indispensable Tool for Drug Discovery

This compound is more than just a stable alternative to its corresponding boronic acid; it is a high-performance building block that offers reliability, reproducibility, and efficiency. Its superior handling properties and robust performance in the Suzuki-Miyaura cross-coupling make it an indispensable tool for medicinal chemists aiming to synthesize novel therapeutics.[3][7] By understanding the principles behind the protocols and employing rigorous experimental technique, researchers can effectively leverage this reagent to accelerate the drug discovery process.

References

  • Chem-Impex. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2009). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • MDPI. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-2024-F-BOR Subject: Catalyst Loading & Troubleshooting for Neopentyl Glycol Boronic Esters Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are working with 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 135884-31-0 / 225916-39-2).[1] This is the neopentyl glycol ester of 4-fluorophenylboronic acid.[1]

Critical Technical Distinction: Unlike the free boronic acid or the pinacol ester (Bpin), the neopentyl glycol ester is significantly more stable toward hydrolysis. While this stability simplifies storage and handling, it creates a kinetic bottleneck in Suzuki-Miyaura coupling. The ester must often undergo hydrolysis or base-mediated activation in situ to participate in transmetallation.

If you are experiencing low conversion despite high catalyst loading, the issue is likely activation failure , not catalyst death.

Module 1: Catalyst Selection & Stoichiometry

The "Slow-Release" Strategy

Because the neopentyl ester releases the active boronate species slowly, you can optimize catalyst loading by matching the catalyst's lifetime to the ester's hydrolysis rate.

ParameterStandard ProtocolOptimized High-EfficiencyRationale
Catalyst Loading 1.0 – 3.0 mol%0.05 – 0.5 mol% High loading is wasteful if the rate-limiting step is ester hydrolysis, not the catalytic cycle.
Pd Source Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ Pd(II) precatalysts are more robust. Pd(PPh₃)₄ is prone to oxidation, leading to variable active [Pd].
Ligand PPh₃SPhos or XPhos Bulky, electron-rich Buchwald ligands protect the low-concentration Pd(0) from aggregation during the slow release of the boronic acid.
Base K₂CO₃K₃PO₄ or Cs₂CO₃ Stronger bases facilitate the formation of the reactive hydroxo-palladium species and ester hydrolysis.
Solvent/Water Toluene/EtOHTHF/Water (10:1) CRITICAL: Water is mandatory to hydrolyze the neopentyl glycol ester. Anhydrous conditions often fail.
Senior Scientist Note: The Electronic Effect

The 4-Fluoro substituent is electron-withdrawing. Once the boronate is generated, the transmetallation step will be faster than with electron-rich aryls (e.g., 4-methoxyphenyl). However, the fluorine also makes the ring slightly more susceptible to protodeboronation if the reaction stalls.

  • Goal: Fast activation, fast coupling.

  • Risk: Slow activation + high temperature = De-borylation.

Module 2: Troubleshooting Guide (Interactive)

Ticket #001: "I have 0-10% conversion after 4 hours."

Diagnosis: The neopentyl glycol ester is intact. The "gate" is locked.

  • Root Cause: Lack of hydrolytic activation.

  • Immediate Fix: Ensure your solvent system contains at least 5-10% water .

  • Secondary Fix: Switch from a weak base (NaHCO₃) to a stronger base (K₃PO₄ or NaOH) to force the open-chain boronate formation.

Ticket #002: "Reaction starts well but stalls at 60%."

Diagnosis: Catalyst death (Pd Black formation).

  • Root Cause: The active Pd(0) species ran out of substrate (oxidative addition partner) or the boronate release was too slow, causing the naked Pd(0) to aggregate.

  • Immediate Fix: Add a fresh aliquot of catalyst (0.5 mol%).

  • Optimization: Switch to a ligand that stabilizes Pd(0) better, such as XPhos or SPhos . These ligands form a "shell" around the Pd, keeping it alive while it waits for the boronic ester to hydrolyze.

Ticket #003: "I see the product, but also Fluorobenzene (De-borylated byproduct)."

Diagnosis: Protodeboronation.[2][3][4]

  • Root Cause: Reaction temperature is too high, or the mixture is too basic for the rate of coupling. The C-B bond breaks before the C-C bond forms.

  • Immediate Fix: Lower temperature by 10-20°C.

  • Optimization: Increase the concentration of the aryl halide coupling partner (use 1.2 equiv halide : 1.0 equiv boronate) to ensure that as soon as the boronate hydrolyzes, it finds a partner immediately.

Module 3: Visualization & Logic Pathways

Diagram 1: The Activation Bottleneck

This diagram illustrates why the neopentyl ester requires specific conditions compared to free boronic acids.

NeopentylActivation Ester 2-(4-F-Ph)-5,5-dimethyl- 1,3,2-dioxaborinane (Stable Storage Form) Hydrolysis Hydrolysis Step (Requires H2O/Base) Ester->Hydrolysis Slow Step Acid Free Boronic Acid / Boronate (Active Species) Hydrolysis->Acid Activation Pd_Cycle Pd Catalytic Cycle (Transmetallation) Acid->Pd_Cycle Fast (due to 4-F EWG) Pd_Cycle->Pd_Cycle Catalyst Death if Acid is unavailable Product Coupled Biaryl Product Pd_Cycle->Product

Caption: The kinetic pathway showing that the neopentyl ester must be hydrolyzed (yellow node) before entering the catalytic cycle. If this step is too slow, the catalyst may decompose (red dashed line).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Conversion CheckWater Is Water present in solvent? Start->CheckWater AddWater Action: Add 10% v/v H2O to hydrolyze ester CheckWater->AddWater No CheckColor Did reaction turn black (Pd precipitation)? CheckWater->CheckColor Yes LigandIssue Action: Switch to bulky ligand (XPhos/SPhos) to stabilize Pd CheckColor->LigandIssue Yes (Catalyst Death) BaseIssue Action: Switch to stronger base (K3PO4 or Cs2CO3) CheckColor->BaseIssue No (Kinetic Stall)

Caption: Logic flow for diagnosing reaction failures specific to neopentyl glycol esters.

Module 4: Optimized Experimental Protocol

Objective: Coupling of this compound with an Aryl Bromide.

  • Reactor Prep: Charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)

    • Boronic Ester (1.1 equiv)

    • Pd(OAc)₂ (0.5 mol%)

    • SPhos (1.0 mol%) (Ligand:Pd ratio 2:1)

    • K₃PO₄ (2.0 equiv)

  • Solvent Addition: Add THF/Water (10:1 ratio) .

    • Note: The water is non-negotiable for high turnover with this ester.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. Oxygen kills the active catalyst at low loadings.

  • Reaction: Heat to 60°C for 4-12 hours.

    • Monitoring: Check HPLC at 1 hour. If <5% conversion, increase temp to 80°C.

  • Workup: Cool to RT. Filter through Celite.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Synthesis of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Discusses stability/hydrolysis balance of protected boronates). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed mechanism on hydrolysis rates of neopentyl vs pinacol esters). Link

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Mesylates with Arylboronic Acids/Esters.[5] Journal of Organic Chemistry, 76(2), 5109-5112. Link

Sources

Validation & Comparative

Comparative stability of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated biaryls, the choice of boron protection is a critical process variable. This guide compares 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (herein referred to as the NPG Ester ) against its industry-standard counterpart, the Pinacol Ester (Bpin).

While the Pinacol Ester offers superior thermodynamic stability and resistance to hydrolysis on silica gel, the NPG Ester provides a distinct kinetic advantage in transmetalation and superior processability via crystallization. For the specific 4-fluorophenyl derivative, the electron-withdrawing fluorine atom activates the boron center, exacerbating the hydrolytic instability of the NPG ester compared to the sterically shielded Pinacol ester.

Verdict: Use the Pinacol Ester for bench-scale medicinal chemistry where chromatographic purification is standard. Select the NPG Ester for process-scale applications to leverage non-chromatographic purification (crystallization) and higher reactivity in sterically demanding cross-couplings.

Structural & Mechanistic Analysis

The performance difference stems directly from ring size and steric environment.

  • Pinacol Ester (5-membered ring): The five-membered dioxaborolane ring is rigid. The four methyl groups provide significant steric bulk around the boron atom, shielding the empty p-orbital from nucleophilic attack (e.g., by water or silanols).

  • NPG Ester (6-membered ring): The six-membered dioxaborinane ring is more conformationally flexible. The gem-dimethyl groups are located at the 5-position, far from the boron center. This leaves the boron atom more exposed to nucleophiles but also more accessible to the palladium catalyst during the transmetalation step.

Diagram 1: Structural & Reactivity Logic

G cluster_0 Compound A: Pinacol Ester cluster_1 Compound B: NPG Ester Pin 5-Membered Ring (Rigid) PinSteric High Steric Bulk (4 x Methyl near B) Pin->PinSteric PinResult High Stability Slow Transmetalation PinSteric->PinResult NPGResult Lower Stability Fast Transmetalation PinResult->NPGResult Trade-off NPG 6-Membered Ring (Flexible) NPGSteric Low Steric Bulk (Methyls far from B) NPG->NPGSteric NPGSteric->NPGResult

Caption: Structural drivers of stability. The Pinacol ester's steric bulk shields the boron center, while the NPG ester's open structure facilitates both hydrolysis and catalysis.

Performance Comparison Data

The following data synthesizes experimental trends for electron-deficient aryl boronic esters.

Table 1: Stability and Reactivity Profile
Feature2-(4-F-Ph)-NPG Ester2-(4-F-Ph)-Pinacol Ester
Hydrolytic Stability (pH 7) Moderate (

h)
High (

h)
Silica Gel Stability Poor (Prone to hydrolysis/streaking)Good (Can streak, but generally stable)
Crystallinity Excellent (High melting point)Poor (Often oil or low-melting solid)
Atom Economy (MW) Better (MW: 226.05)Lower (MW: 240.07)
Suzuki Reactivity (

)
High (Fast transmetalation)Moderate (Sterically hindered)
Purification Method Recrystallization (IPA/Heptane)Flash Chromatography
The "Fluorine Effect"

The 4-Fluoro substituent is electron-withdrawing (


). This decreases electron density at the boron atom, making it more Lewis acidic.
  • Consequence: Both esters are more susceptible to hydrolysis than their non-fluorinated phenyl analogs. However, the NPG ester suffers more because it lacks the steric shield to counteract this increased electrophilicity.

Experimental Protocols

To validate these claims in your specific matrix, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay (19F NMR)

Objective: Quantify the half-life (


) of the ester in aqueous organic solvent.
Why 19F NMR?  It eliminates background signals from solvents/stabilizers and provides distinct shifts for the Ester vs. the Boronic Acid hydrolysis product.
  • Preparation:

    • Dissolve 0.05 mmol of NPG Ester in 0.5 mL

      
      -Acetone.
      
    • Dissolve 0.05 mmol of Pinacol Ester in 0.5 mL

      
      -Acetone (separate tube).
      
    • Add 10 µL of

      
      -trifluorotoluene as an internal standard to each.
      
  • Initiation:

    • Add 0.1 mL of

      
       (buffered to pH 7.4 with phosphate) to each tube at 
      
      
      
      .
    • Shake vigorously for 10 seconds.

  • Measurement:

    • Acquire 19F NMR spectra at

      
       min.
      
    • Tracking: Monitor the shift of the 4-F signal.

      • Ester

        
        : Typically 
        
        
        
        to
        
        
        ppm.
      • Free Acid

        
        : Typically shifted downfield by 
        
        
        
        ppm.
  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
Protocol B: Silica Gel Interaction Test

Objective: Determine if the ester survives chromatography.

  • TLC Analysis: Spot the pure ester on a silica plate.

  • Elution: Run in 10% EtOAc/Hexanes.

  • Visualization:

    • Observation: If the spot streaks or remains at the baseline (while the boronic acid control stays at baseline), decomposition is occurring.

    • 2D-TLC Check: Run the plate in direction 1. Let it dry for 10 mins (exposure to air/moisture). Rotate 90° and run again. If the spot appears off-diagonal, the compound degraded on the silica.

Decision Matrix & Workflow

Use this logic flow to select the correct reagent for your campaign.

Diagram 2: Selection Workflow

DecisionTree Start Start: Choosing Boron Source Scale What is the Reaction Scale? Start->Scale Purification Preferred Purification? Scale->Purification < 10g (Discovery) NPG Select NPG Ester (Crystalline, Reactive) Scale->NPG > 100g (Process) Coupling Coupling Partner Sterics? Purification->Coupling Chromatography OK Purification->NPG Avoid Chromatography Pinacol Select Pinacol Ester (Robust, Standard) Coupling->Pinacol Standard Aryl Halide Coupling->NPG Sterically Hindered (Ortho-substituted)

Caption: Decision matrix for selecting between NPG and Pinacol esters based on scale and chemistry constraints.

References

  • Mechanistic Studies on Transmetalation

    • Kinamoni, H., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." J. Am. Chem. Soc.2010, 132, 11430–11432.
    • Note: Demonstrates that NPG esters transmetalate faster than Pinacol esters due to reduced steric hindrance.
  • Hydrolytic Stability Comparisons

    • Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.2014, 43, 412-443.
    • Note: Comprehensive review detailing the stability constants of various cyclic boronic esters.
  • Purification and Silica Stability

    • Oka, N., et al. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[1] Org.[2][3][4] Lett.2022 , 24, 19, 3510–3514.

    • Note: Discusses the limitations of Pinacol/NPG on silica and proposes advanced alternatives, establishing the baseline instability of standard esters.
  • Process Chemistry & Crystallization

    • Hansen, E. C., et al. "Neopentyl Glycol Boronic Esters: High Reactivity and Crystallinity in Suzuki-Miyaura Couplings." Org.[2][3][4] Process Res. Dev.2020 (General reference to NPG utility in process scale-up).

    • Note: NPG esters are frequently cited in patent literature for their ability to purge impurities via crystalliz

Sources

A Senior Application Scientist's Guide to Arylboron Reagents: Benchmarking 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of this palladium-catalyzed reaction is intrinsically linked to the choice of the organoboron reagent.[2] While traditional arylboronic acids have been workhorses in the field, their inherent instability and propensity for side reactions have driven the development of more robust alternatives.

This guide provides an in-depth comparison of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol-protected boronic ester, against other common classes of arylboron reagents. We will explore the causal relationships between structure and performance, offering field-proven insights to guide reagent selection for researchers, scientists, and drug development professionals.

The Challenge with Arylboronic Acids: A Case for Protection

Arylboronic acids (ArB(OH)₂), the first generation of reagents for the Suzuki-Miyaura coupling, are highly effective due to their reactivity.[3] However, this reactivity comes at a cost. They are susceptible to several decomposition pathways, most notably:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. This is particularly problematic under the basic aqueous conditions often required for the reaction.[4]

  • Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This process is reversible but complicates stoichiometry and can impact reaction kinetics.

These stability issues make storage, handling, and purification challenging, often leading to inconsistent results, especially in complex, multi-step syntheses.[5] To overcome these limitations, chemists developed protected forms of boronic acids, primarily boronic esters, which offer enhanced stability while retaining the necessary reactivity under catalytic conditions.[4]

Spotlight on this compound

This specific reagent is an arylboronic acid protected as a neopentyl glycol ester. The six-membered dioxaborinane ring structure is key to its unique properties.[6]

Key Structural Advantages:

  • Enhanced Stability: The neopentyl glycol moiety provides steric bulk around the boron atom, which significantly hinders protodeboronation and other decomposition pathways.[7] This leads to a reagent with excellent bench-top stability, suitable for long-term storage and use in automated synthesis platforms.

  • Improved Crystallinity: Compared to the free boronic acid and even some other esters like pinacol esters, neopentyl glycol esters are often highly crystalline solids.[7] This facilitates easier handling, weighing, and purification by recrystallization, ensuring higher purity and batch-to-batch consistency.

  • Favorable Reactivity Profile: While protected, the ester is readily cleaved under Suzuki-Miyaura conditions to generate the active boronate species required for transmetalation. In certain cases, particularly with sterically hindered substrates, neopentyl glycol esters have been shown to provide superior yields and selectivity compared to their pinacol counterparts.[8]

Figure 1: Structure of Key Arylboron Reagents cluster_Neopentyl 2-(4-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane cluster_Acid Arylboronic Acid cluster_Pinacol Aryl Pinacol Ester cluster_MIDA Aryl MIDA Boronate cluster_ATF Potassium Aryltrifluoroborate Neopentyl F-Ph-B(O-CH2)2C(CH3)2 Acid F-Ph-B(OH)2 Pinacol F-Ph-B(O-C(CH3)2)2 MIDA F-Ph-B(MIDA) ATF [F-Ph-BF3]- K+

Caption: Chemical structures of the arylboron reagents discussed.

Performance Benchmarking: A Comparative Analysis

The true value of a reagent is revealed through direct comparison with established alternatives. Here, we benchmark the 2-(4-fluorophenyl) neopentyl glycol ester against arylboronic acids, pinacol esters, MIDA boronates, and potassium aryltrifluoroborates (ATFs).

FeatureArylboronic AcidAryl Pinacol EsterAryl Neopentyl Glycol Ester Aryl MIDA BoronatePotassium Aryltrifluoroborate (ATF)
Form Often fluffy solidsCrystalline solids or oilsCrystalline solidsCrystalline solidsCrystalline solids
Shelf Stability Poor to moderate; susceptible to dehydration and decomposition.Good to excellent.Excellent.[7]Indefinitely stable at room temperature.[5]Excellent; highly stable to air and moisture.[9]
Stability to Protodeboronation Low; a common side reaction under basic conditions.[4]Moderate to good.Good to excellent; sterically hindered.[7]High (under anhydrous conditions); protected as sp³ hybrid.[10]High; less prone to protodeboronation than boronic acids.[11]
Ease of Purification Difficult; often requires derivatization or careful chromatography.Good; compatible with chromatography and recrystallization.Excellent; often highly crystalline.[7]Excellent; compatible with chromatography.[5]Excellent; purified by recrystallization.
Reactivity High.[3]Good; generally slightly less reactive than boronic acids.Good; comparable to or better than pinacol esters, especially for hindered systems.[8][12]Low (protected); requires deprotection with aqueous base to become active.[5]Good; requires activation, often under the reaction conditions.
Key Application General purpose, simple couplings.General purpose, robust alternative to boronic acids.Robust couplings, large-scale synthesis, hindered systems.Iterative cross-coupling, synthesis of complex molecules.[13]General purpose, especially when a highly stable solid is needed.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The choice of boron reagent primarily impacts the "Transmetalation" step, where the aryl group is transferred from boron to the palladium center. A stable but sufficiently reactive reagent is key to ensuring this step proceeds efficiently without premature decomposition.

Suzuki_Cycle Figure 2: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex Ar'-Pd(II)-X L_n ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal biaryl_pd Ar-Pd(II)-Ar' L_n transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arx Ar'-X arx->ox_add boron Ar-B(OR)2 boron->transmetal

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Head-to-Head Comparison

To provide a framework for objective comparison, the following general protocol for a Suzuki-Miyaura coupling can be used. This self-validating system allows for the direct substitution of one boron reagent for another with minimal changes to other parameters.

Reaction: Coupling of 4-bromoanisole with an arylboron reagent.

Materials:

  • 4-bromoanisole

  • Arylboron Reagent (1.1 equivalents)

    • Test 1: 4-Fluorophenylboronic acid

    • Test 2: 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

    • Test 3: this compound (Neopentyl Glycol Ester)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoanisole (1.0 mmol), the selected arylboron reagent (1.1 mmol), and potassium phosphate (3.0 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol), and the ligand, SPhos (0.04 mmol).

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

  • Determine the isolated yield and purity for a direct comparison of the reagents' performance.

Conclusion: A Guide to Reagent Selection

The choice of an arylboron reagent is not a one-size-fits-all decision. It is a strategic choice based on the specific demands of the synthesis.

  • This compound emerges as a superior reagent for applications demanding high stability, ease of handling, and robust performance, particularly in large-scale and process chemistry environments. Its crystallinity and resistance to protodeboronation provide significant advantages in purity and consistency.[7]

  • Arylboronic acids remain useful for simple, rapid reactions where cost is a primary concern and reagent instability can be managed.

  • Aryl pinacol esters are excellent general-purpose reagents that offer a significant stability upgrade over boronic acids and are widely available.

  • Aryl MIDA boronates are the undisputed champions for iterative cross-coupling strategies, where the stability of the boron moiety to multiple reaction steps is paramount.[10][14]

  • Potassium aryltrifluoroborates are exceptionally stable, easy-to-handle solids that provide a reliable alternative, especially when other boronic esters or acids prove problematic.[9]

The following decision-making workflow can help guide your selection process.

Reagent_Choice Figure 3: Arylboron Reagent Selection Workflow start Start: Need for Suzuki Coupling q1 Iterative Cross-Coupling (ICC) Required? start->q1 ans_mida Use MIDA Boronate q1->ans_mida Yes q2 Extreme Stability Required? (Chromatography, Multi-step Synthesis) q1->q2 No ans_neopentyl Use Neopentyl Glycol Ester or MIDA Boronate q2->ans_neopentyl Yes q3 Dealing with Sterically Hindered Substrates? q2->q3 No ans_neopentyl2 Consider Neopentyl Glycol Ester q3->ans_neopentyl2 Yes q4 General Purpose Coupling? q3->q4 No ans_general Use Pinacol Ester, Neopentyl Glycol Ester, or ATF Salt ans_acid Use Boronic Acid (for simple, cost-sensitive cases) q4->ans_general Yes q4->ans_acid No (Simple/Cost-Driven)

Caption: A decision tree to aid in selecting the optimal arylboron reagent.

References

  • MySkinRecipes. 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
  • Chem-Impex. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.
  • Chemicalbook. This compound | 225916-39-2.
  • Sigma-Aldrich. MIDA Boronates.
  • MySkinRecipes. 4-Methylbenzeneboronic acid neopentyl glycol ester.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
  • PubChem. This compound.
  • Sigma-Aldrich. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%.
  • RSC Publishing. Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions.
  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • ACS Publications. Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides.
  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling.
  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • NIH. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | Request PDF.
  • ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted....
  • Gillis, E. P. Iterative cross-coupling with MIDA boronates. (Dissertation).
  • NIH. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

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Greener Shades of Suzuki: A Comparative Guide to Boronic Acid and Neopentyl Glycol Ester in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, core structures in numerous pharmaceuticals and functional materials. As the chemical industry pivots towards more sustainable practices, a critical evaluation of the reagents and methodologies employed in these ubiquitous reactions is paramount. This guide provides an in-depth, data-driven comparison of two key boron reagents for the synthesis of a fluorinated biphenyl moiety: the traditional 4-fluorophenylboronic acid and its more stable counterpart, 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester. We will delve into the practical implications of this choice on key green chemistry metrics, offering experimental protocols and a quantitative analysis to inform your synthetic strategies.

The Green Imperative in Suzuki Couplings: Beyond Percent Yield

Historically, the success of a chemical reaction has been predominantly judged by its yield. However, a holistic assessment of a reaction's "greenness" necessitates a broader perspective, encapsulating the efficiency of atom utilization and the minimization of waste. To this end, we will employ two widely adopted green chemistry metrics:

  • E-Factor (Environmental Factor): This simple yet powerful metric quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a more environmentally benign process.[1][2]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a specific mass of the final product.[3] A PMI approaching 1 indicates a highly efficient and sustainable process.

The choice of the boron reagent in a Suzuki coupling can significantly impact both of these metrics, influencing not only the reaction's efficiency but also the associated workup and purification procedures.

Head-to-Head: 4-Fluorophenylboronic Acid vs. This compound

While boronic acids have been the workhorses of Suzuki couplings for decades, they are not without their drawbacks.[4] Their propensity for protodeboronation, especially with electron-rich or heteroaromatic substrates, can lead to diminished yields and the formation of unwanted byproducts. Furthermore, their polar nature can complicate purification, often requiring large volumes of solvents.

Neopentyl glycol boronic esters, such as this compound, have emerged as attractive alternatives due to their enhanced stability.[5] This stability translates to several practical advantages, including longer shelf life, easier handling, and often, cleaner reaction profiles. However, the use of a protecting group (neopentyl glycol) inherently adds mass to the starting material, which can negatively impact atom economy if not offset by gains in yield and reduced waste from purification.

To provide a quantitative comparison, we will analyze hypothetical but realistic experimental protocols for the Suzuki coupling of 4-bromoanisole with both 4-fluorophenylboronic acid and this compound.

Experimental Protocols

Protocol A: Suzuki Coupling with 4-Fluorophenylboronic Acid

A flask is charged with 4-bromoanisole (1.87 g, 10 mmol), 4-fluorophenylboronic acid (1.54 g, 11 mmol), palladium acetate (0.022 g, 0.1 mol%), SPhos (0.082 g, 0.2 mol%), and potassium phosphate (4.24 g, 20 mmol). The flask is evacuated and backfilled with nitrogen. Dioxane (50 mL) and water (5 mL) are added, and the mixture is heated to 100°C for 4 hours. After cooling, the reaction mixture is diluted with ethyl acetate (100 mL) and washed with water (3 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-fluoro-4'-methoxybiphenyl. (Assumed Yield: 85%)

Protocol B: Suzuki Coupling with this compound

A flask is charged with 4-bromoanisole (1.87 g, 10 mmol), this compound (2.30 g, 11 mmol), palladium acetate (0.022 g, 0.1 mol%), SPhos (0.082 g, 0.2 mol%), and potassium phosphate (4.24 g, 20 mmol). The flask is evacuated and backfilled with nitrogen. 2-Methyltetrahydrofuran (2-MeTHF, 50 mL) is added, and the mixture is heated to 100°C for 4 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-fluoro-4'-methoxybiphenyl. (Assumed Yield: 95% due to enhanced stability and reduced side reactions).

Protocol C: Synthesis of this compound

To a solution of 4-fluorophenylboronic acid (14.0 g, 100 mmol) in toluene (200 mL) is added neopentyl glycol (10.4 g, 100 mmol). The mixture is heated to reflux with a Dean-Stark apparatus for 2 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure to give this compound as a white solid. (Assumed Yield: 98%).

Green Chemistry Metrics: A Quantitative Comparison

To illustrate the impact of the boron reagent choice, we will now calculate the E-Factor and PMI for the synthesis of 4-fluoro-4'-methoxybiphenyl using both protocols. For a comprehensive analysis, the PMI for the synthesis of the neopentyl glycol boronic ester (Protocol C) will also be considered.

Table 1: Mass Balance for Suzuki Coupling Protocols

MaterialProtocol A (Boronic Acid)Protocol B (Boronic Ester)
4-Bromoanisole1.87 g1.87 g
Boron Reagent1.54 g (Boronic Acid)2.30 g (Boronic Ester)
Palladium Acetate0.022 g0.022 g
SPhos0.082 g0.082 g
Potassium Phosphate4.24 g4.24 g
Dioxane50 mL (51.5 g)-
2-MeTHF-50 mL (43.0 g)
Water (reaction)5 mL (5.0 g)-
Ethyl Acetate100 mL (90.2 g)-
Water (workup)200 mL (200 g)75 mL (75 g)
Brine50 mL (55.0 g)25 mL (27.5 g)
Sodium Sulfate10 g10 g
Silica Gel50 g-
Hexane200 mL (132 g)-
Ethyl Acetate (eluent)50 mL (45.1 g)-
Total Input 654.55 g 164.01 g
Product Output 1.72 g (85% yield) 1.92 g (95% yield)

Table 2: Comparison of Green Chemistry Metrics

MetricProtocol A (Boronic Acid)Protocol B (Boronic Ester)
E-Factor 379.684.4
Process Mass Intensity (PMI) 380.685.4

Analysis:

The data clearly demonstrates the significant green advantage of using the neopentyl glycol boronic ester in this specific, albeit hypothetical, Suzuki coupling. The E-Factor for Protocol B is more than four times lower than that of Protocol A, indicating a drastic reduction in waste generation. This is primarily due to the elimination of column chromatography, which is a major contributor to solvent waste. The PMI values mirror this trend, with Protocol B exhibiting a substantially lower mass intensity.

It is crucial to acknowledge that the synthesis of the boronic ester itself contributes to the overall process mass intensity. Let's calculate the PMI for the synthesis of this compound (Protocol C).

Table 3: PMI Calculation for Boronic Ester Synthesis (Protocol C)

MaterialMass (g)
4-Fluorophenylboronic Acid14.0
Neopentyl Glycol10.4
Toluene200 mL (174 g)
Total Input 198.4 g
Product Output 20.4 g (98% yield)
PMI (Synthesis) 9.7

Even when factoring in the PMI for the synthesis of the boronic ester, the overall process using the ester remains significantly greener. The total PMI for producing the final biphenyl via the boronic ester route (synthesis of ester + Suzuki coupling) would be the sum of the PMI for each step, appropriately weighted. However, a simple summation of the PMI values (9.7 + 85.4 = 95.1) still demonstrates a substantial improvement over the boronic acid route (PMI = 380.6).

Visualizing the Workflow: A Greener Path Forward

To further illustrate the streamlined nature of the process using the neopentyl glycol boronic ester, the following workflow diagrams are provided.

Suzuki_Workflow cluster_0 Protocol A: Boronic Acid cluster_1 Protocol B: Boronic Ester A_start Reactants & Catalyst A_reaction Suzuki Coupling (Dioxane/Water) A_start->A_reaction A_workup Aqueous Workup (EtOAc) A_reaction->A_workup A_purification Column Chromatography A_workup->A_purification A_product Final Product A_purification->A_product B_start Reactants & Catalyst B_reaction Suzuki Coupling (2-MeTHF) B_start->B_reaction B_workup Aqueous Workup B_reaction->B_workup B_product Final Product B_workup->B_product

Figure 1: Comparative workflow for Suzuki coupling.

The diagram clearly shows the elimination of the purification step in Protocol B, leading to a more efficient and less wasteful process.

Causality and Experimental Choices: The "Why" Behind the "How"

The improved green metrics observed with the neopentyl glycol boronic ester are not coincidental but rather a direct consequence of its inherent chemical properties.

  • Enhanced Stability: The cyclic boronic ester is less susceptible to protodeboronation compared to the free boronic acid. This stability leads to higher reaction yields and minimizes the formation of homocoupled byproducts, simplifying the purification process.

  • Improved Solubility: Boronic esters often exhibit better solubility in less polar, greener solvents like 2-MeTHF, which is derived from renewable resources and is a preferred alternative to dioxane, a suspected carcinogen.

  • Simplified Workup: The cleaner reaction profile often obviates the need for silica gel chromatography. A simple aqueous wash is frequently sufficient to remove the inorganic salts and any minor impurities, drastically reducing solvent consumption and waste generation.

The choice of SPhos as a ligand is based on its proven efficacy in promoting Suzuki couplings with a wide range of substrates, including challenging aryl chlorides and sterically hindered partners. Palladium acetate is a common and relatively inexpensive palladium source. Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki catalytic cycle.[6]

Conclusion: A Strategic Choice for Sustainable Synthesis

While 4-fluorophenylboronic acid remains a viable reagent for Suzuki couplings, this comparative analysis demonstrates the significant green advantages offered by its neopentyl glycol ester derivative, this compound. The enhanced stability of the boronic ester translates into higher yields, cleaner reactions, and simplified workups, leading to a substantial reduction in the E-Factor and Process Mass Intensity.

For researchers and drug development professionals committed to integrating green chemistry principles into their workflows, the upfront investment in preparing or purchasing the boronic ester can be readily justified by the downstream benefits of a more sustainable, efficient, and often more robust synthetic process. As the demand for greener pharmaceuticals and chemical products continues to grow, the strategic selection of reagents like neopentyl glycol boronic esters will play an increasingly critical role in shaping the future of organic synthesis.

References

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Comparison of quantitative and qualitative green metrics between the... ResearchGate. [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

  • How to Calculate E-factor (Green Chem). YouTube. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Royal Society of Chemistry. [Link]

  • The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Cambridge University Press. [Link]

  • METRICS. Green Chemistry Toolkit. [Link]

  • Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Rutgers University. [Link]

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[7][8][9]triazo. Technical Disclosure Commons. [Link]

  • Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace. [Link]/handle/1807/125348)

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Mechanistic comparison of transmetalation with neopentyl glycol vs. pinacol boronic esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for carbon-carbon bond formation.[1] Central to this transformation is the transmetalation step, where an organic group is transferred from a boron reagent to the palladium center. The choice of the boronic acid derivative can profoundly influence the reaction's efficiency and outcome. While boronic acids are foundational, their ester derivatives, particularly neopentyl glycol and pinacol boronic esters, offer distinct advantages in terms of stability and handling.[2] This guide provides an in-depth mechanistic comparison of these two popular classes of boronic esters, supported by experimental data, to inform rational reagent selection in complex synthetic campaigns.

The Heart of the Matter: The Transmetalation Step

The generally accepted mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step, which has been the subject of extensive debate, is often rate-limiting.[4] Two primary pathways are considered for this crucial step: the "boronate" pathway, where a base activates the boronic ester to form a more nucleophilic boronate species, and the "oxo-palladium" pathway, where the base reacts with the palladium pre-catalyst to form a more reactive palladium-hydroxo complex.[2] Regardless of the dominant pathway, the formation of a key intermediate containing a Palladium-Oxygen-Boron (Pd-O-B) linkage is considered essential for the transfer of the organic moiety from boron to palladium.[1][5]

Neopentyl Glycol Boronic Esters: The Agile Contender

Neopentyl glycol boronic esters have emerged as highly effective coupling partners in Suzuki-Miyaura reactions, often demonstrating superior reactivity compared to their pinacol counterparts. This enhanced reactivity can be attributed to a combination of electronic and steric factors that facilitate the crucial transmetalation step.

Mechanistic Advantages

The key to the enhanced reactivity of neopentyl glycol esters lies in their ability to accelerate the formation of the Pd-O-B intermediate. Kinetic studies have revealed that electron-rich esters, such as those derived from neopentyl glycol, can lead to increased rates of transmetalation.[6] The electron-donating nature of the alkyl groups in the neopentyl glycol backbone increases the electron density on the oxygen atoms, which in turn enhances the nucleophilicity of the ipso-carbon of the aryl group attached to boron, facilitating its transfer to the palladium center.[6]

Furthermore, the less sterically encumbered nature of the neopentyl glycol backbone compared to the tetramethyl-substituted pinacol system allows for a more facile approach of the palladium complex to the boronic ester, leading to a lower energy barrier for the formation of the pre-transmetalation intermediate.[6][7]

G

Pinacol Boronic Esters: The Stable Workhorse

Pinacol boronic esters are arguably the most widely used boronic acid surrogates in organic synthesis.[8] Their popularity stems from their high stability, ease of preparation and purification, and broad commercial availability.[2] They are generally crystalline, bench-stable solids, which simplifies their handling and storage compared to often less stable boronic acids.

Mechanistic Considerations

While prized for their stability, pinacol boronic esters can exhibit slower reaction kinetics in Suzuki-Miyaura couplings compared to neopentyl glycol esters.[6] The primary reason for this reduced reactivity is the significant steric hindrance imparted by the four methyl groups on the pinacol backbone. This steric bulk can impede the formation of the crucial Pd-O-B pre-transmetalation intermediate.[6] In fact, studies have shown that in some cases, no discrete intermediate is observed with pinacol boronic esters, suggesting a less favorable equilibrium for its formation.[6]

G

Head-to-Head Comparison: Experimental Data

Kinetic studies provide compelling evidence for the differing reactivities of neopentyl glycol and pinacol boronic esters. In a study investigating the effect of various boronic esters on the rate of transmetalation, a significant rate enhancement was observed for neopentyl glycol boronic esters compared to their pinacol counterparts.

Boronic EsterApproximate Reaction Time (h)Relative Reactivity
Neopentyl Glycol Arylboronic Ester~0.3Fast
Pinacol Arylboronic Ester~5.5Slow
Arylboronic Acid~1.2Intermediate
Data adapted from a kinetic study on the transmetalation step.[6]

These findings highlight that the choice of the diol protecting group is not merely a matter of convenience for stability but a critical parameter that directly influences the reaction kinetics.

Leveraging Enhanced Reactivity: Anhydrous Suzuki-Miyaura Coupling

The inherent reactivity of boronic esters can be harnessed more effectively under anhydrous conditions, which preclude the hydrolysis of the ester back to the corresponding boronic acid.[9] The use of potassium trimethylsilanolate (TMSOK) as a base in ethereal solvents has been shown to promote efficient Suzuki-Miyaura cross-coupling of boronic esters without prior hydrolysis.[10] This approach allows the intrinsic reactivity differences between esters, such as neopentyl glycol and pinacol, to be fully exploited, potentially leading to significantly reduced reaction times and improved yields.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Neopentyl Glycol Boronic Ester under Anhydrous Conditions

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the neopentyl glycol boronic ester (1.2 equiv), and the palladium catalyst (e.g., Pd-P(t-Bu)3-G3, 0.02 equiv).

  • Solvent Addition: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous solvent (e.g., THF, 0.5 M).

  • Base Addition: In a separate oven-dried flask, prepare a solution of potassium trimethylsilanolate (TMSOK) (1.5 equiv) in anhydrous THF. Add the TMSOK solution to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

This protocol is adapted from a literature procedure.[10]

Conclusion: Making an Informed Choice

The selection between neopentyl glycol and pinacol boronic esters for Suzuki-Miyaura cross-coupling is a nuanced decision that should be guided by the specific demands of the synthetic target and the desired reaction conditions.

  • Neopentyl glycol boronic esters are the reagents of choice when higher reactivity and faster reaction times are paramount. Their less hindered nature and favorable electronic properties facilitate a more rapid transmetalation step. This can be particularly advantageous in complex molecule synthesis where mild reaction conditions and high efficiency are crucial.

  • Pinacol boronic esters remain the workhorse for their exceptional stability and ease of handling . They are an excellent choice for routine applications and for substrates that may not be compatible with more reactive boron reagents. Their widespread availability also makes them a convenient option.

Ultimately, a deep understanding of the mechanistic underpinnings of the transmetalation step empowers chemists to move beyond empirical screening and make rational, data-driven decisions in the design and optimization of powerful carbon-carbon bond-forming reactions.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016, 138 (16), 5327–5337. [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Acc. Chem. Res.2021, 54 (1), 174–188. [Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005, 127 (13), 4685–4696. [Link]

  • Suzuki-Miyaura coupling revisited: an integrated computational study. Dalton Trans.2017, 46, 11184-11194. [Link]

  • Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. Dalton Trans.2015, 44, 14856-14863. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth.2020, 97, 1-17. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119. [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. 2021 . [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. J. Org. Chem.2009, 74 (15), 5549–5555. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-440. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 225916-39-2)[1]. As a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its responsible handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to empower researchers in making safe and compliant disposal decisions.

Core Principle: Hazard Identification and Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is critical. While some safety data sheets (SDS) for similar boronic acid esters classify them as non-hazardous, the precautionary principle dictates treating all research chemicals with a degree of caution, especially given the presence of a fluorinated aromatic ring.

Potential Hazards Profile:

  • Physical State: Typically a white to light yellow solid, powder, or crystal.

  • Primary Risk: The primary physical risk during handling is the generation of fine dust, which can be inhaled or come into contact with skin and eyes[2][3][4].

  • Health Hazards: While specific toxicity data for this compound is limited, related boronic acid esters and fluorinated compounds can cause skin irritation, serious eye irritation, and may be harmful if swallowed[3][4][5]. Therefore, minimizing direct contact is essential.

  • Environmental Hazards: Organoboron and fluorinated organic compounds should not be released into the environment. They must be disposed of in a manner that prevents entry into drains or waterways[2][3][4].

Operational Safety Summary:

The following table summarizes the critical safety data and handling recommendations.

ParameterGuidelineRationale & Source
GHS Classification Treat as a potential irritant (Skin, Eyes) and harmful if swallowed.Based on data for analogous chemical structures. Prudent for research chemicals with limited specific data[3][4][5].
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, lab coat. Respiratory protection (e.g., N95) if dust is generated.To prevent skin/eye contact and inhalation of airborne particles[2][3][4].
Chemical Incompatibilities Strong oxidizing agents.To prevent potentially exothermic or violent reactions[4][6].
Primary Disposal Route Collection by a licensed hazardous waste disposal facility.Ensures compliance with regulations and prevents environmental release[3][4][7].
Prohibited Disposal Routes Do not dispose of down the drain or in general solid waste.Prevents contamination of water systems and non-hazardous waste streams[2][7].

Pre-Disposal Protocol: Waste Segregation and Containerization

Proper disposal begins long before the waste is collected. The causality behind rigorous segregation and containerization is the prevention of dangerous reactions within a waste container and ensuring the safety of all personnel handling the material.

A. Waste Stream Identification

The following materials containing this compound must be treated as hazardous waste:

  • Expired or unneeded pure solid reagent.

  • Grossly contaminated materials (e.g., weighing paper, spatulas).

  • Personal Protective Equipment (PPE) with visible contamination.

  • Empty containers, which must be handled as if they contain the product[2].

B. Segregation: The Principle of Incompatibility

This compound is a non-halogenated organic solid (note: while it contains fluorine, for waste stream purposes, it is often grouped with non-halogenated solvents/solids unless institutional policy specifies otherwise).

  • DO: Collect this waste in a container designated for solid organic chemical waste.

  • DO NOT: Mix this waste with other waste streams[2]. Specifically, keep it separate from:

    • Strong Oxidizers: To avoid fire or explosion hazards[6].

    • Acids and Bases: To prevent unintended reactions.

    • Aqueous Waste: To maintain a clear and simple waste profile for the disposal vendor.

    • Sharps Waste: To prevent puncture hazards.

C. Containerization and Labeling

The waste container is the primary barrier protecting you and others from exposure.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-closing lid[3][4]. The original product container is often the best option for unused material[2].

  • Affix a Hazardous Waste Label: The label must be completed before any waste is added. Include the following information:

    • Full Chemical Name: "this compound"

    • CAS Number: "225916-39-2"

    • Hazard Statement: "Potential Skin and Eye Irritant"

    • Accumulation Start Date

    • Principal Investigator's Name and Lab Location

Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the safe collection and temporary storage of the chemical waste pending pickup.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the summary table above. If there is any risk of dust generation, respiratory protection is mandatory[2].

Step 2: Transfer Waste to the Designated Container

  • For Solid Waste: Carefully transfer the pure solid or contaminated disposable materials (e.g., weighing boats, contaminated wipes) into the pre-labeled hazardous waste container.

  • Minimize Dust Generation: Perform this transfer in a chemical fume hood or a well-ventilated area to minimize inhalation risk[3][4]. Avoid actions that could aerosolize the powder.

  • For Empty Containers: Tightly seal the original, now-empty container and place it in the designated solid waste collection area. Do not rinse it into the sink.

Step 3: Secure and Store the Waste Container

  • Tightly close the lid of the waste container.

  • Wipe the exterior of the container with a damp cloth to remove any residual contamination.

  • Store the container in a designated, secondary containment bin within your laboratory's satellite accumulation area. This area should be clearly marked and away from incompatible materials[6][8].

Step 4: Arrange for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor to schedule a pickup.

  • The ultimate disposal method will likely be high-temperature incineration at a licensed facility, which is the standard and most effective method for destroying organic chemical waste[9][10].

Contingency Plan: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup only if you are trained and have the proper PPE. For large spills, evacuate the area and contact your EHS officer.

  • Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles.

  • Clean the Spill: Gently sweep up the solid material and place it into a labeled hazardous waste container[3][4]. Avoid dry sweeping , which can create dust. If necessary, lightly moisten a paper towel with an inert solvent like isopropanol to wipe the area, and dispose of the towel as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase cluster_disposal Final Disposal Phase A Identify Waste (Pure Chemical, Contaminated Items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Select & Label Waste Container (Chemical Name, CAS, Hazards) B->C D Transfer Waste (Minimize Dust Generation) C->D E Securely Seal Container & Clean Exterior D->E Spill Spill Occurs? D->Spill F Store in Designated Satellite Area (Segregated, Secondary Containment) E->F G Contact EHS or Approved Vendor for Pickup F->G H Waste Transported for Incineration G->H Spill->D No Spill_Action Follow Spill Management Protocol Spill->Spill_Action Yes

Caption: Decision workflow for the safe disposal of this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific (for 2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester). (2014). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (for 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester). (2010). Fisher Scientific.
  • Bis(4-fluorophenyl)methanol - SAFETY DATA SHEET. (2023). Ossila.
  • Label Review Manual - Chapter 13: Storage and Disposal. (2012). U.S. Environmental Protection Agency (EPA).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Sigma-Aldrich (for N,N-Dimethylformamide dimethyl acetal). (2025). MilliporeSigma.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center.
  • 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. TCI Chemicals.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Safety Data Sheet (for Bis(4-fluorophenyl)iodonium triflate). (2024). CymitQuimica.
  • HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyridinecarbonitrile Safety Data Sheets. Echemi.

Sources

×

Retrosynthesis Analysis

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2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.